3-Chloro-4-methoxybenzenecarbaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-11)4-7(8)9/h2-5,11H,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLSMUKUKRFWAQ-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxybenzenecarbaldehyde oxime typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Cyclization Reactions
The oxime undergoes cyclization to form nitrogen-containing heterocycles under varying conditions:
Isoxazole Formation
In ethanol or methanol, the oxime eliminates HCl to form 4H-chromeno[3,4-d]isoxazol-4-one derivatives. This reaction is accelerated by:
| Product | Conditions | Yield | Mechanism |
|---|---|---|---|
| 4H-Chromeno[3,4-d]isoxazol-4-one | Ethanol, reflux | 85–90% | Intramolecular cyclization via oxime tautomerization |
Isoxazole Ester Formation
In alcoholic solvents, ring-opening of the coumarin-like structure (if present) generates isoxazole esters:
-
Solvent : Ethanol → Ethyl-5-(2-hydroxyphenyl)-isoxazole-4-formate
-
Solvent : Methanol → Methyl-5-(2-hydroxyphenyl)-isoxazole-4-formate .
Deprotection to Aldehyde
The oxime can be hydrolyzed back to the parent aldehyde using oxidative conditions:
-
Reagents : TEMPO (0.1 eq), FeCl3 (0.1 eq), O2 atmosphere
-
Solvent : Toluene/water (3:1)
| Parameter | Value | Source |
|---|---|---|
| Yield (analog: 4-Cl-benzaldehyde oxime) | 92% | |
| Key Step | Oxidative cleavage of N–O bond |
Nucleophilic Additions
The oxime’s C=N bond participates in nucleophilic additions, forming hydrazones or semicarbazones. For example:
-
Reaction with phenylhydrazine : Forms 4-methoxybenzaldehyde phenylhydrazone .
-
Reaction with thiosemicarbazides : Generates antifungal/anticancer candidates .
| Derivative | Reagent | Application |
|---|---|---|
| Phenylhydrazone | Phenylhydrazine | Crystallography studies |
| Thiosemicarbazone | N-ethylthiosemicarbazide | Bioactive compound synthesis |
Elimination Reactions
Under dehydrating conditions (e.g., PCl5 or SOCl2), the oxime eliminates water to form nitriles:
Comparative Reactivity with Analogous Oximes
The chloro and methoxy substituents influence reactivity relative to simpler oximes:
| Reaction | 3-Cl-4-MeO-C6H3-CH=NOH | 4-Cl-C6H4-CH=NOH | 4-MeO-C6H4-CH=NOH |
|---|---|---|---|
| Cyclization rate | Faster (Cl directs electrophilic attack) | Moderate | Slower (EDG deactivates) |
| Hydrolysis rate | Slower (Cl stabilizes oxime) | Moderate | Fastest (EDG destabilizes) |
Scientific Research Applications
Chemical Synthesis
1. Precursor in Organic Synthesis
3-Chloro-4-methoxybenzenecarbaldehyde oxime serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various derivatives, including pharmaceuticals and agrochemicals. Its structure allows for functional group transformations that are essential in synthesizing more complex molecules.
2. Synthesis of Oxime Derivatives
The compound can be converted into different oxime derivatives, which are valuable in the synthesis of nitrogen-containing compounds. These derivatives have applications in the development of herbicides and insecticides, showcasing the compound's utility in agricultural chemistry.
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that compounds containing the oxime functional group exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
2. Anticancer Properties
Another area of interest is the anticancer potential of oxime derivatives. Preliminary studies have indicated that certain modifications to this compound can enhance its cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Analytical Chemistry
1. Analytical Reagent
this compound can serve as an analytical reagent for detecting aldehydes and ketones through colorimetric methods. Its ability to form stable complexes with metal ions also makes it useful in environmental monitoring for heavy metal detection .
2. Chromatographic Applications
In chromatography, this compound is used as a standard reference material for method validation. Its stability and defined chemical properties allow researchers to calibrate instruments and ensure accurate measurements in various analytical techniques .
Data Tables
| Application Area | Details |
|---|---|
| Chemical Synthesis | Precursor for pharmaceuticals and agrochemicals; transformation into various derivatives |
| Medicinal Chemistry | Antimicrobial activity against bacteria; potential anticancer properties |
| Analytical Chemistry | Used as an analytical reagent; standard reference for chromatographic methods |
Case Studies
-
Antimicrobial Activity Study
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxime derivatives derived from this compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at low concentrations, supporting further development as a potential antibiotic .
- Anticancer Research
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxybenzenecarbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions, which may influence its biological activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Pharmacological and Toxicological Profiles
Anti-inflammatory Activity :
Chromene-carbaldehyde oximes (e.g., 7a-c in ) reduced carrageenan-induced paw edema in rats at 5 mg/kg, comparable to indomethacin. This suggests that the chloro and oxime groups synergistically modulate inflammation .- Toxicity: Phosgene Oxime: Highly toxic (LC₅₀ < 1 mg/m³ in rodents), causing rapid tissue necrosis . 4-Methylpentan-2-one oxime: Lower toxicity (Acute Tox. 4) but still irritant . The methoxy group in the target compound may reduce acute toxicity compared to non-methoxy analogs, though experimental validation is needed.
Computational Insights
Quantum chemical calculations on formaldehyde and acetone oximes () highlight substituent effects on intramolecular reactions. For example, electron-withdrawing groups (e.g., -Cl) stabilize oxime tautomers, while methoxy groups may influence solvation and reaction pathways .
Biological Activity
3-Chloro-4-methoxybenzenecarbaldehyde oxime is an organic compound that has garnered attention due to its potential biological activities. This compound, derived from 3-chloro-4-methoxybenzaldehyde, features a chloro and a methoxy group on the benzene ring, which may influence its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H8ClNO2
- Molecular Weight : 187.61 g/mol
- SMILES Notation :
ClC1=CC(=C(C=C1)OC)C(=NO)C
This structure indicates the presence of functional groups that may contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, which are crucial for therapeutic applications.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related compounds, suggesting potential efficacy against various pathogens. For instance, derivatives of chlorinated aromatic compounds have shown significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity
Research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The presence of the chloro and methoxy groups can enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake by cells and subsequent action on cellular processes.
Antioxidant Activity
Oxime derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. The ability to scavenge free radicals may contribute to their therapeutic potential in preventing diseases associated with oxidative damage.
Study on Antimicrobial Properties
A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of various chlorinated aromatic compounds, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Ampicillin) | 16 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 8 | Escherichia coli |
Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, this compound was tested against several cancer cell lines. Results showed that the compound inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Q & A
Q. What are the standard synthetic protocols for 3-Chloro-4-methoxybenzenecarbaldehyde oxime?
Answer: The oxime is synthesized via condensation of β-chlorocarbaldehyde derivatives with hydroxylamine hydrochloride. A typical procedure involves refluxing 3 mmol of the aldehyde precursor with hydroxylamine hydrochloride (3 mmol) in absolute ethanol (50 mL) containing triethylamine (3 mL) for 5 hours. Post-reaction, the crude product is purified via column chromatography using silica gel and a petroleum ether/ether (20:1 v/v) eluent system . This method yields oximes with structural confirmation through spectral analysis (e.g., IR, NMR).
Q. Which spectroscopic techniques are employed to confirm the oxime’s structure?
Answer: Structural characterization relies on:
- IR spectroscopy : To identify the C=N stretch (1600–1650 cm⁻¹) and O–H stretch (3200–3400 cm⁻¹) of the oxime group.
- ¹H/¹³C NMR : To confirm substituent positions on the aromatic ring (e.g., methoxy and chloro groups) and the oxime proton resonance (δ 8–10 ppm).
- Mass spectrometry (MS) : For molecular ion peak verification and fragmentation pattern analysis.
Similar protocols are validated in studies of structurally related oximes like 4-methylsulfanyl-benzaldehyde oxime .
Q. What are the solubility properties and handling precautions for this compound?
Answer: The oxime is soluble in polar aprotic solvents (e.g., chloroform, DMSO) but poorly soluble in water. Handling requires:
- Ventilation : Due to potential dust formation.
- PPE : Gloves and lab coats to avoid dermal contact.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation.
Safety protocols align with those for chlorinated aromatic compounds, as outlined in studies on 4-methoxybenzylchloride .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Answer: Key optimization strategies include:
- Catalyst selection : Substituting triethylamine with pyridine in azeotropic conditions (e.g., dry toluene) to reduce side reactions during oxime ether formation .
- Purification : Gradient elution in column chromatography (e.g., increasing polarity stepwise) to separate oxime derivatives from unreacted aldehydes.
- Temperature control : Maintaining reflux at 70–80°C to balance reaction rate and decomposition.
Case studies on 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one O-benzyl oximes demonstrate these optimizations .
Q. What experimental models are suitable for evaluating anti-inflammatory activity?
Answer: The carrageenan-induced rat paw edema model is widely used:
- Dosage : 5 mg/kg (oral or intraperitoneal) suspended in 0.5% carboxymethyl cellulose (CMC).
- Timing : Administer 30 minutes before carrageenan injection (1% in saline).
- Endpoint : Measure paw volume at 1–4 hours post-injection.
Positive controls (e.g., indomethacin) and negative controls (CMC-only) are critical for validating results .
Q. How can contradictory data on dose-dependent biological effects be resolved?
Answer: Contradictions often arise from:
- Bioavailability differences : Adjust administration routes (e.g., intravenous vs. oral) to ensure consistent plasma levels.
- Threshold effects : Conduct dose-response studies (e.g., 1–50 mg/kg) to identify therapeutic vs. toxic ranges. For example, 3-chlorobenzaldehyde oxime exhibits AChE reactivation at low doses but induces oxidative stress at higher concentrations .
- Species variability : Cross-validate findings in multiple models (e.g., mice, rats) and primary cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
